molecular formula C7H3Cl2F3 B025167 1,3-Dichloro-2-(trifluoromethyl)benzene CAS No. 104359-35-5

1,3-Dichloro-2-(trifluoromethyl)benzene

Cat. No. B025167
CAS RN: 104359-35-5
M. Wt: 215 g/mol
InChI Key: MKSYCGMWKMMQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Dichloro-2-(trifluoromethyl)benzene” is an organic compound with the molecular formula C7H3Cl2F3 . It has an average mass of 215.000 Da and a monoisotopic mass of 213.956390 Da .


Molecular Structure Analysis

The molecular structure of “1,3-Dichloro-2-(trifluoromethyl)benzene” consists of a benzene ring with two chlorine atoms and one trifluoromethyl group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

“1,3-Dichloro-2-(trifluoromethyl)benzene” has a density of 1.5±0.1 g/cm³, a boiling point of 202.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.0±3.0 kJ/mol and a flash point of 83.1±19.4 °C .

Scientific Research Applications

Agrochemical Industry

1,3-Dichloro-2-(trifluoromethyl)benzene is used as a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from this compound, are widely used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

This compound also finds its application in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Fluorinated Organic Compounds

The development of organic compounds containing fluorine has been made possible by the use of 1,3-Dichloro-2-(trifluoromethyl)benzene . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF)

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Spectroscopic Analysis and DFT Studies

2,3-dichloro-benzylidine-(2-trifluoromethyl-phenol)-amine (2DBTP) has been synthesized and characterized by various spectroscopic techniques including FT-IR, FT-Raman, UV-Vis and 1H, 13C NMR spectroscopy . The equilibrium geometry and harmonic vibrational frequencies were investigated by density functional theory (DFT) at B3LYP/6-311++G(d,p) basis set .

Molecular Docking

The molecular docking solved the binding mode of 2XCT complex with the ligand . The investigated molecule revealed the inhibition activity of the ligand against anti-bacterial protein topoisomerase DNA gyrase enzyme (PDB ID: 2XCT) .

Safety And Hazards

The safety data sheet for a similar compound, “1,3-Bis(trifluoromethyl)benzene”, indicates that it is combustible, causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,3-dichloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSYCGMWKMMQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275295
Record name 1,3-dichloro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(trifluoromethyl)benzene

CAS RN

104359-35-5
Record name 1,3-dichloro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-2-(trifluoromethyl)benzene
Reactant of Route 3
1,3-Dichloro-2-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3-Dichloro-2-(trifluoromethyl)benzene
Reactant of Route 5
1,3-Dichloro-2-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Dichloro-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.